2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid
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Overview
Description
. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which is attached to a nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines, including 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar fluorination techniques, with optimization for yield and purity. The compound’s high boiling point (343.75 °C) and melting point (210.7 °C) make it suitable for various demanding applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid include other fluorinated nicotinic acids and phenylpyridines, such as:
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of a fluorine atom and a hydroxyl group on the phenyl ring, which may confer unique chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-6-7(3-4-10(9)15)11-8(12(16)17)2-1-5-14-11/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMFLBPBVPJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695511 |
Source
|
Record name | 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-42-1 |
Source
|
Record name | 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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